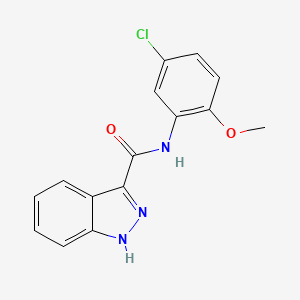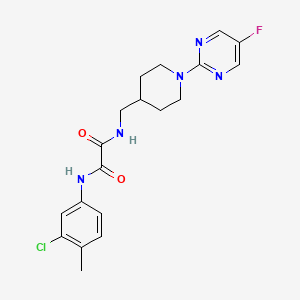![molecular formula C24H25N5O2S B2888446 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 896314-06-0](/img/structure/B2888446.png)
2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a compound that has piqued the interest of researchers due to its unique structure and potential applications in various scientific fields. Its complex molecular arrangement hints at intriguing interactions within biological systems and diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multiple steps, including the formation of the 1,2,4-triazole ring, the attachment of the methoxyphenyl and pyrrole groups, and the final connection to the acetamide moiety. Typical conditions might involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the synthesis might be streamlined through continuous flow processes, allowing for better control over reaction parameters and scalability. The use of advanced separation techniques like chromatography could be employed to purify the compound on a larger scale.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, showcasing its versatility: Oxidation and Reduction: It can participate in redox reactions depending on the functional groups and external reagents used. Substitution: The triazole and pyrrole rings can undergo electrophilic and nucleophilic substitutions. Common Reagents and Conditions: Often, reactions might involve acids, bases, oxidizing agents, and metal catalysts under controlled temperatures and pH levels. Major Products Formed: Depending on the reaction, products can range from simple modifications of the functional groups to more complex rearrangements of the molecular structure.
Scientific Research Applications
In scientific research, this compound has found applications across various domains: Chemistry: Its unique structure makes it a candidate for studies on reaction mechanisms and catalyst design. Biology: Potential interactions with biological macromolecules can be explored to understand binding affinities and inhibition constants. Medicine: There's interest in its potential therapeutic effects, possibly targeting specific enzymes or receptors in disease pathways. Industry: Its stable structure might make it useful in materials science or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism by which 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide exerts its effects depends on its application. In biological systems, it might interact with specific protein targets, modulating their activity or inhibiting key pathways. Understanding these interactions involves studying its binding sites, affinity, and the resulting biochemical cascades.
Comparison with Similar Compounds
Comparing this compound with others reveals its unique attributes: Similar Compounds: Compounds like 1,2,4-triazole derivatives and pyrrole-based structures show some structural similarities. Uniqueness: Its combination of the 2-methoxyphenyl, pyrrole, triazole, and acetamide groups in one molecule provides a distinct platform for multifunctional applications, differing in reactivity and biological activity compared to simpler analogs.
This compound's diverse range of potential applications and intricate molecular architecture make it a fascinating subject for ongoing research and development. Fascinating stuff! What's next on your list?
Properties
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-17(2)18-10-12-19(13-11-18)25-22(30)16-32-24-27-26-23(29(24)28-14-6-7-15-28)20-8-4-5-9-21(20)31-3/h4-15,17H,16H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCBXUVGHTUSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2-methoxy-5-methylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888371.png)


![2-(2,4-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2888376.png)
![7-Chloro-2-[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B2888377.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2888380.png)




